molecular formula C13H11I2NO2 B12632305 1-Benzyl-3,5-diiodo-4-methoxypyridin-2(1H)-one CAS No. 920490-93-3

1-Benzyl-3,5-diiodo-4-methoxypyridin-2(1H)-one

Cat. No.: B12632305
CAS No.: 920490-93-3
M. Wt: 467.04 g/mol
InChI Key: FNMZUVZDWUASTO-UHFFFAOYSA-N
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Description

1-Benzyl-3,5-diiodo-4-methoxypyridin-2(1H)-one is a synthetic organic compound belonging to the pyridinone family Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3,5-diiodo-4-methoxypyridin-2(1H)-one typically involves the iodination of a pyridinone precursor followed by benzylation and methoxylation. Common reagents used in these steps include iodine, benzyl chloride, and methanol. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3,5-diiodo-4-methoxypyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The iodine atoms can be reduced to hydrogen atoms.

    Substitution: The iodine atoms can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated pyridinone, while substitution with an amine may yield an aminated pyridinone.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-3,5-diiodo-4-methoxypyridin-2(1H)-one involves its interaction with specific molecular targets. The iodine atoms may facilitate binding to proteins or enzymes, while the methoxy group may enhance its solubility and bioavailability. The exact pathways and targets depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-3,5-dichloro-4-methoxypyridin-2(1H)-one
  • 1-Benzyl-3,5-dibromo-4-methoxypyridin-2(1H)-one
  • 1-Benzyl-3,5-difluoro-4-methoxypyridin-2(1H)-one

Uniqueness

1-Benzyl-3,5-diiodo-4-methoxypyridin-2(1H)-one is unique due to the presence of iodine atoms, which can significantly influence its reactivity and biological activity compared to its chloro, bromo, and fluoro analogs.

Properties

CAS No.

920490-93-3

Molecular Formula

C13H11I2NO2

Molecular Weight

467.04 g/mol

IUPAC Name

1-benzyl-3,5-diiodo-4-methoxypyridin-2-one

InChI

InChI=1S/C13H11I2NO2/c1-18-12-10(14)8-16(13(17)11(12)15)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3

InChI Key

FNMZUVZDWUASTO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)N(C=C1I)CC2=CC=CC=C2)I

Origin of Product

United States

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